4-(Butylamino)quinazolin-8-ol
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Overview
Description
4-(Butylamino)quinazolin-8-ol is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the butylamino group at the 4-position and the hydroxyl group at the 8-position of the quinazoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylamino)quinazolin-8-ol typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the Aza-Diels-Alder reaction, microwave-assisted reactions, and metal-catalyzed reactions.
Introduction of the Butylamino Group: The butylamino group can be introduced through nucleophilic substitution reactions, where a suitable butylamine derivative reacts with a quinazoline precursor.
Hydroxylation at the 8-Position: The hydroxyl group at the 8-position can be introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Butylamino)quinazolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring or the substituents attached to it.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Butylamino)quinazolin-8-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: A closely related compound with similar biological activities.
Quinazoline Derivatives: Various derivatives with different substituents at the 4- and 8-positions.
Uniqueness
4-(Butylamino)quinazolin-8-ol is unique due to the presence of both the butylamino group and the hydroxyl group, which confer distinct chemical and biological properties. This combination of functional groups can enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
CAS No. |
104742-93-0 |
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Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
4-(butylamino)quinazolin-8-ol |
InChI |
InChI=1S/C12H15N3O/c1-2-3-7-13-12-9-5-4-6-10(16)11(9)14-8-15-12/h4-6,8,16H,2-3,7H2,1H3,(H,13,14,15) |
InChI Key |
QMUJXZVQNFQXEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=NC2=C1C=CC=C2O |
Origin of Product |
United States |
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